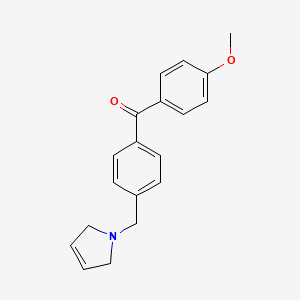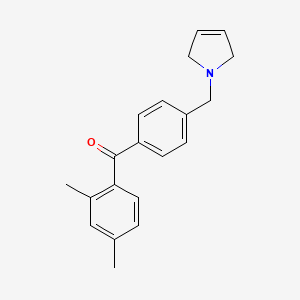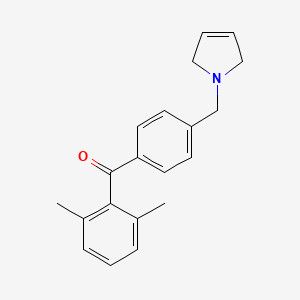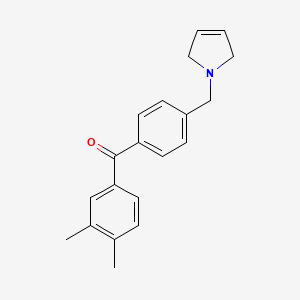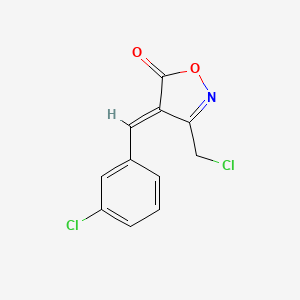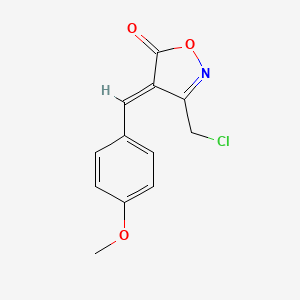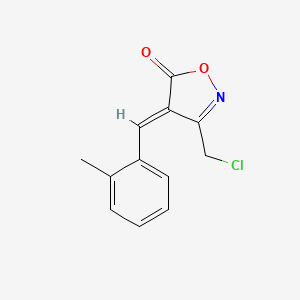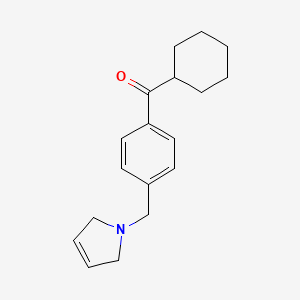
Cyclohexyl 4-(3-pyrrolinomethyl)phenyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl 4-(3-pyrrolinomethyl)phenyl ketone is a compound that can be synthesized through various chemical reactions involving cyclohexanone derivatives and amines or amides. The structure of this compound includes a cyclohexanone ring attached to a phenyl group and a pyrrolidine moiety, which is a five-membered nitrogen-containing heterocycle.
Synthesis Analysis
The synthesis of related compounds has been demonstrated through the ring-opening cyclization of alkylidenecyclopropyl ketones with amines, which could potentially be applied to the synthesis of Cyclohexyl 4-(3-pyrrolinomethyl)phenyl ketone . Additionally, the reaction of cyclohexanones with phenylacetylene in the presence of KOH/DMSO has been shown to yield complex ketals, indicating that cyclohexanones are versatile starting materials for various synthetic routes .
Molecular Structure Analysis
The molecular structure of cyclohexanone derivatives has been extensively studied. For instance, the structure of 4-phenyl-2,6-bis(trifluoroacetyl)cyclohexanone was determined using X-ray crystallography, revealing a highly delocalized double U-enol(ate) form in the solid state . This suggests that Cyclohexyl 4-(3-pyrrolinomethyl)phenyl ketone may also exhibit interesting structural characteristics due to the presence of conjugated systems and potential for resonance.
Chemical Reactions Analysis
Cyclohexanone derivatives participate in various chemical reactions. The Stobbe condensation, for example, involves the reaction of cyclohexyl-phenyl ketones with dimethyl succinate, leading to the formation of naphthalene derivatives . This indicates that Cyclohexyl 4-(3-pyrrolinomethyl)phenyl ketone could undergo similar condensation reactions, potentially leading to the formation of complex polycyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexanone derivatives can be inferred from related compounds. For instance, the title compound in was obtained through a Michael-Aldol condensation and displayed specific configurations for its substituents, as well as intermolecular hydrogen bonding. These properties are crucial for understanding the reactivity and potential applications of Cyclohexyl 4-(3-pyrrolinomethyl)phenyl ketone.
Applications De Recherche Scientifique
Stereoselective Photochemical Reactions : Cyclohexyl phenyl ketone, a compound structurally related to Cyclohexyl 4-(3-pyrrolinomethyl)phenyl ketone, was studied for its stereoselective photochemical reactions within lyotropic liquid crystals. The research demonstrated that chiral hexagonal liquid crystals could direct enantioselective photochemical reactions, offering a pathway for the synthesis of enantiomerically enriched compounds (Yang et al., 2013).
Catalytic Applications : The study on Co(II) and Co(III) complexes with di-2-pyridyl ketone N(4)-cyclohexyl and N(4)-phenyl thiosemicarbazones reveals the potential catalytic applications of cyclohexyl-containing compounds. These complexes were characterized for their magnetic and spectroscopic properties, indicating their potential use in catalysis and material science (Suni et al., 2007).
Synthetic Precursors : Doubly activated cyclopropanes, derived from cyclopropanation reactions of alkenes, were utilized as synthetic precursors for the regiospecific synthesis of dihydropyrroles and pyrroles, showcasing the utility of cyclohexyl-containing ketones in synthetic organic chemistry (Wurz & Charette, 2005).
Asymmetric Epoxidation : N-aryl-substituted oxazolidinone-containing ketones, which could be structurally related to the compound , were studied for their role in the asymmetric epoxidation of olefins. This research contributes to the understanding of ketone-catalyzed epoxidations and their practical applications in producing epoxides with high enantioselectivity (Shu et al., 2003).
Cycloaddition Reactions : Cyclopropyl phenyl ketone underwent oxidative addition to Ni(PCy3) to form nickeladihydropyran, a key intermediate for Ni(0)-catalyzed cycloaddition reactions. This study showcases the role of cyclohexyl-containing ketones in facilitating cycloaddition reactions, leading to the synthesis of complex cyclopentane structures (Ogoshi et al., 2006).
Propriétés
IUPAC Name |
cyclohexyl-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c20-18(16-6-2-1-3-7-16)17-10-8-15(9-11-17)14-19-12-4-5-13-19/h4-5,8-11,16H,1-3,6-7,12-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEGRTQUBQQLQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=C(C=C2)CN3CC=CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643060 |
Source


|
| Record name | Cyclohexyl{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |
CAS RN |
898764-87-9 |
Source


|
| Record name | Cyclohexyl[4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

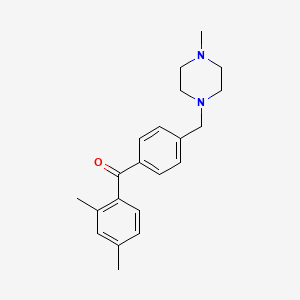
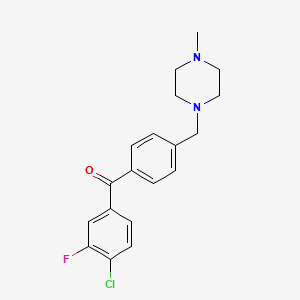
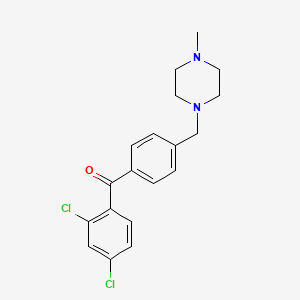
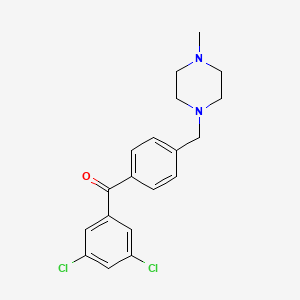
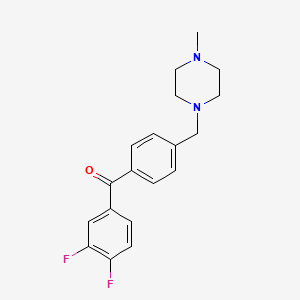
![Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1359516.png)
![Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359517.png)
